N-[2-(Triethoxysilyl)ethyl]urea
Description
N-[2-(Triethoxysilyl)ethyl]urea is a hybrid organosilane-urea compound characterized by a urea moiety (-NHCONH2) linked to a triethoxysilyl group (-Si(OCH2CH3)3) via an ethyl chain. This structure enables dual functionality: the urea group participates in hydrogen bonding or covalent interactions with organic matrices, while the triethoxysilyl group hydrolyzes to form silanol (-SiOH), enabling covalent bonding to inorganic surfaces (e.g., glass, metals, or oxides) . Such bifunctional properties make it valuable as a coupling agent in composites, coatings, and hybrid materials.
Properties
CAS No. |
114014-32-3 |
|---|---|
Molecular Formula |
C9H22N2O4Si |
Molecular Weight |
250.37 g/mol |
IUPAC Name |
2-triethoxysilylethylurea |
InChI |
InChI=1S/C9H22N2O4Si/c1-4-13-16(14-5-2,15-6-3)8-7-11-9(10)12/h4-8H2,1-3H3,(H3,10,11,12) |
InChI Key |
ZCEAVTLUHHSQTE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCNC(=O)N)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Direct Condensation of Urea and 2-Aminoethyltriethoxysilane
The most documented method involves the nucleophilic reaction between urea and 2-aminoethyltriethoxysilane (CAS 45074-31-5). This single-step process is conducted under inert nitrogen atmosphere to prevent oxidation and side reactions.
Reaction Conditions:
- Molar Ratio : Urea and 2-aminoethyltriethoxysilane are typically reacted in a 1:3.68 weight ratio.
- Temperature : 120–130°C under normal pressure for 4 hours, followed by vacuum (-0.09 MPa) for an additional 4 hours.
- Solvent : Anhydrous methanol is used post-reaction to stabilize the product.
Mechanism:
The amine group of 2-aminoethyltriethoxysilane attacks the carbonyl carbon of urea, releasing ammonia and forming the urea-silane bond. Residual ammonia is neutralized using dilute hydrochloric acid, yielding ammonium chloride as a byproduct.
Example Protocol (Adapted from CN104628760A):
- Dehydrate urea to <0.03% water content.
- Combine 100 g urea with 368 g 2-aminoethyltriethoxysilane under nitrogen.
- Heat at 125°C for 4 hours, then apply vacuum (-0.09 MPa) for 4 hours.
- Cool to 50°C, add 439 g methanol, and isolate the product (yield: 97.8% by GPC).
Isocyanate-Mediated Synthesis
An alternative route employs triphosgene to generate an isocyanate intermediate, which subsequently reacts with 1-aminotetralin or similar amines. While less common for silane-ureas, this method ensures high purity.
Reaction Conditions:
- Step 1 : 2-Aminoethyltriethoxysilane is treated with triphosgene in dichloromethane at 0°C to form the isocyanate.
- Step 2 : The isocyanate reacts with urea or a primary amine in tetrahydrofuran (THF) at 25°C.
Mechanism:
Triphosgene converts the amine to an isocyanate, which undergoes nucleophilic addition with urea’s amine group, forming the urea linkage.
Key Considerations :
Optimization and Scalability
Catalytic Enhancements
Analytical Characterization
Applications and Performance
Surface Modification
N-[2-(Triethoxysilyl)ethyl]urea enhances adhesion between organic polymers (e.g., polyurethanes) and inorganic substrates (e.g., glass, metals) via silanol condensation.
Catalytic Supports
Cu-loaded derivatives exhibit high activity in tetrazole synthesis (yield: 89–93%) under solvent-free conditions.
Membrane Technology
Urea-silane hybrids improve CO₂/N₂ selectivity (12:1) in polysilsesquioxane membranes due to polar urea interactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Triethoxysilyl)ethyl]urea undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanols and subsequent condensation to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked networks.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often performed in the presence of catalysts such as acids or bases to accelerate the reaction.
Substitution: Common nucleophiles include amines, alcohols, and thiols, and the reactions are usually conducted in organic solvents.
Major Products
Hydrolysis: Produces silanols and eventually siloxane networks.
Condensation: Forms cross-linked siloxane structures.
Substitution: Yields various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Triethoxysilyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a cross-linking agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism by which N-[2-(Triethoxysilyl)ethyl]urea exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, while the urea group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound for surface modification and cross-linking applications .
Comparison with Similar Compounds
Organosilane-Urea/Carbamate Derivatives
Key Compounds :
Comparison :
| Property | N-[2-(Triethoxysilyl)ethyl]urea | [2-[[3-(Trimethoxysilyl)propyl]amino]ethyl]urea | o-(Propargyl)-N-(triethoxysilylpropyl) carbamate |
|---|---|---|---|
| Silane Group | Triethoxysilyl (-Si(OCH2CH3)3) | Trimethoxysilyl (-Si(OCH3)3) | Triethoxysilyl (-Si(OCH2CH3)3) |
| Linker | Ethyl | Propylaminoethyl | Propyl |
| Functional Group | Urea (-NHCONH2) | Urea (-NHCONH2) | Carbamate (-OCONH2) |
| Hydrolysis Rate | Moderate (ethoxy groups hydrolyze slower) | Fast (methoxy groups hydrolyze faster) | Moderate |
| Applications | Surface modification, composites | Adhesives, biomedical coatings | Polymer grafting, click chemistry |
- Structural Impact : The ethoxy vs. methoxy groups influence hydrolysis kinetics and compatibility with solvents. Trimethoxysilyl compounds react faster but may require stricter moisture control during processing . Carbamates, unlike ureas, release alcohols upon hydrolysis, affecting reaction byproducts .
N-Oxyureas
Example : 1-Ethyl-3-hydroxy-1-(2-hydroxyethyl)urea ()
- Contains hydroxyl (-OH) groups instead of silane functionalities.
Comparison :
| Property | This compound | N-Oxyureas (e.g., 1-Ethyl-3-hydroxyurea) |
|---|---|---|
| Reactivity | Forms covalent bonds with inorganic surfaces | Participates in hydrogen bonding |
| Solubility | Hydrophobic (silane) + polar (urea) | Highly polar (hydroxyl groups) |
| Applications | Hybrid materials, fillers | Drug delivery, amination reactions |
Cyclic Ureas: Ethyleneurea (1,3-Ethyleneurea)
Example: 2-Imidazolidinone (CAS 120-93-4, )
- A cyclic urea with a five-membered ring structure.
Comparison :
| Property | This compound | Ethyleneurea |
|---|---|---|
| Structure | Linear with silane terminus | Cyclic, rigid |
| Thermal Stability | Moderate (silane degrades ~200°C) | High (stable up to ~300°C) |
| Applications | Coupling agents | Crosslinker in resins, textiles |
Fluorinated Organosilanes
Example : 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]-benzenesulfonamide ()
- Combines triethoxysilyl groups with perfluorinated chains.
Comparison :
| Property | This compound | Fluorinated Silanes |
|---|---|---|
| Hydrophobicity | Moderate | Extreme (fluorine substituents) |
| Chemical Resistance | Good | Excellent (to acids, solvents) |
| Applications | General-purpose coatings | Non-stick surfaces, electronics |
- Functional Differences: Fluorinated silanes excel in harsh environments but are costlier and less biodegradable than non-fluorinated analogs .
Q & A
Basic Research Question
- Surface Functionalization : Anchoring urea groups to silica (e.g., MCM-41) for hydrogen-bond-driven adsorption of polar molecules like H₂O₂ .
- Chromatography : Modifying stationary phases to enhance selectivity for nitroaromatics via dipole interactions .
- Hybrid Polymers : Crosslinking agent in silicone-urea copolymers for tunable mechanical properties .
What experimental parameters must be controlled during sol-gel functionalization of silica with this compound to prevent hydrolysis side reactions?
Advanced Research Question
Key parameters include:
- pH : Maintain slightly acidic conditions (pH 4–5) to slow hydrolysis while promoting condensation.
- Solvent Polarity : Use ethanol/water mixtures (70:30 v/v) to balance silane solubility and reactivity.
- Temperature : Reactions at 60–70°C optimize grafting without degrading urea moieties .
Contradictions arise in literature: Some studies advocate for base catalysis (pH 8–9) to accelerate siloxane network formation, but this risks urea decomposition .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound post-functionalization?
Basic Research Question
- Solid-State ²⁹Si NMR : Distinguishes T² (R-Si(OSi)₂(OH)) and T³ (R-Si(OSi)₃) bonding modes, confirming successful condensation.
- XPS : Detects Si 2p peaks at ~103 eV (Si-O-Si) and N 1s peaks at ~399.5 eV (urea NH) .
- BET Analysis : Measures pore size reduction (e.g., from 3.8 nm to 3.2 nm in MCM-41) after functionalization .
How do hydrogen bonding interactions between the urea moiety and analytes influence adsorption kinetics in chromatographic applications?
Advanced Research Question
Urea’s NH groups form strong hydrogen bonds with electron-rich analytes (e.g., phenols, nitro compounds), increasing retention times. Kinetic studies on functionalized MSU-H silicas show a 30% higher adsorption capacity for H₂O₂ compared to unmodified surfaces. However, competitive adsorption in mixed solvents (e.g., acetonitrile/water) can reduce efficiency due to solvent-urea interactions .
What computational methods are used to model the interfacial interactions of this compound on silica surfaces?
Advanced Research Question
- DFT Calculations : Optimize binding energies between urea and silanol groups (e.g., −45 kJ/mol for H-bonded configurations).
- MD Simulations : Predict grafting density by modeling silane diffusion in ethanol/water solvents. Contradictions exist between simulated vs. experimental grafting densities, suggesting overlooked solvent clustering effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
